L-Isoleucyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-glutamic acid
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Overview
Description
L-Isoleucyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-glutamic acid is a peptide compound composed of five amino acids: isoleucine, proline, tyrosine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Isoleucyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity and downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor domains.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features.
L-Isoleucyl-L-prolyl-L-proline: Shares the isoleucine and proline residues.
Uniqueness
L-Isoleucyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with multiple molecular targets and participate in various reactions makes it a valuable compound for research and development.
Properties
CAS No. |
210978-17-9 |
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Molecular Formula |
C31H47N5O9 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C31H47N5O9/c1-5-17(3)25(32)30(43)36-15-7-8-23(36)28(41)35-26(18(4)6-2)29(42)34-22(16-19-9-11-20(37)12-10-19)27(40)33-21(31(44)45)13-14-24(38)39/h9-12,17-18,21-23,25-26,37H,5-8,13-16,32H2,1-4H3,(H,33,40)(H,34,42)(H,35,41)(H,38,39)(H,44,45)/t17-,18-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
PEPAPOBLSMOVRU-DSZQHYJTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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